
3-Chloro-2,6-dimethoxybenzoic acid
Overview
Description
3-Chloro-2,6-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,6-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethoxybenzoic acid using thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) in toluene at elevated temperatures . The reaction typically proceeds as follows: [ \text{2,6-Dimethoxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium acetate and bromine in acetic acid can be used for substitution reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Biological Activity
3-Chloro-2,6-dimethoxybenzoic acid is a benzoic acid derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article synthesizes current knowledge regarding its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₉H₈ClO₄
- Molecular Weight : 211.61 g/mol
- CAS Number : 36335-47-4
- Melting Point : 129-132 °C
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the antifungal properties of related dimethoxybenzoic acids against postharvest pathogens in strawberries, suggesting that structural modifications can enhance efficacy against various microbial strains .
Antimalarial Activity
A detailed structure–activity relationship (SAR) study on chlorinated arylvinylquinolines revealed that the introduction of chlorine at specific positions can enhance antiplasmodial activity. The findings suggest that chlorinated compounds, including 3-chloro derivatives, may exhibit increased potency against malaria parasites compared to their non-chlorinated counterparts .
Compound | EC50 (nM) | Activity |
---|---|---|
Unsubstituted | 41.2 ± 5.3 | Baseline |
4-Nitro | 28.6 ± 0.9 | Enhanced |
3-Chloro | 37.0 ± 4.3 | Improved |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the positioning and type of substituents on the benzoic acid core significantly influence biological activity. For instance, the presence of a chlorine atom at the C6 position has been shown to improve antiplasmodial potency compared to other substituents like methoxy or fluoro groups .
The precise mechanism through which this compound exerts its biological effects remains an area of active investigation. However, it is hypothesized that its action may involve interference with metabolic pathways in target organisms, possibly by disrupting cellular integrity or inhibiting essential enzymes.
Case Studies and Research Findings
- Antifungal Activity :
- Antimalarial Efficacy :
-
Pharmacological Applications :
- The compound's potential extends beyond antimicrobial applications; it has been explored for anti-inflammatory and analgesic properties in preliminary studies, although more research is needed to substantiate these claims.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antipsychotic Agents
3-Chloro-2,6-dimethoxybenzoic acid serves as an important intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of antipsychotic medications. It is utilized in the preparation of 2,6-dialkoxybenzamide derivatives, which have shown efficacy as antipsychotic agents with reduced side effects compared to traditional treatments. For instance, in one patent application, the compound is described as a precursor for synthesizing sulpiride analogs, which are known to exhibit lower extra-pyramidal side effects in clinical use .
1.2 Enzyme Inhibition Studies
Research has highlighted the potential of this compound as a scaffold for designing selective inhibitors of monoamine oxidase B (MAO-B). In vitro studies have demonstrated that derivatives based on this compound can effectively inhibit MAO-B at nanomolar concentrations, suggesting its utility in treating neurodegenerative diseases such as Parkinson's disease .
Material Science Applications
2.1 Polymorphism Control
In material science, this compound has been studied for its role in controlling polymorphic outcomes during crystallization processes. A study investigated the effects of various additives on the crystallization behavior of 2,6-dimethoxybenzoic acid derivatives, revealing that modifications to the molecular structure can significantly influence the crystalline form obtained . This has implications for drug formulation and stability.
Case Study 1: Antipsychotic Development
In a study focusing on the synthesis of new antipsychotic agents, researchers synthesized several derivatives from this compound. The resulting compounds were evaluated for their binding affinity to dopamine receptors and their ability to mitigate symptoms of psychosis in animal models. Results indicated that certain derivatives exhibited promising pharmacological profiles with reduced side effects compared to existing treatments .
Case Study 2: MAO-B Inhibition
A research article detailed the synthesis and evaluation of several this compound derivatives as selective MAO-B inhibitors. The study utilized both in vitro assays and computational modeling to assess binding interactions with the enzyme. The findings suggested that specific modifications to the chemical structure enhanced inhibitory potency, making these compounds potential candidates for further development in neuropharmacology .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-chloro-2,6-dimethoxybenzoic acid?
- Methodological Answer : The compound can be synthesized via halogenation of 2,6-dimethoxybenzoic acid using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled conditions. Evidence from analogous brominated systems (e.g., 4-bromo-2,6-dimethoxybenzoic acid) suggests that regioselectivity is influenced by steric and electronic factors of the methoxy groups . Post-synthesis purification typically involves recrystallization from ethanol-water mixtures or column chromatography with silica gel.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm; ¹³C NMR for carbonyl at ~170 ppm).
- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M-H]⁻ at m/z 228/230 for Cl isotope pattern). Reference spectral libraries like NIST for cross-verification .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloro substituent. Avoid exposure to light, as methoxy groups may undergo photodegradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can crystallographic studies resolve weak electron density for this compound in fragment-based drug discovery?
- Methodological Answer : In X-ray crystallography, use brominated analogs (e.g., 3-bromo-2,6-dimethoxybenzoic acid) as isosteric probes for anomalous scattering to locate binding sites. Automated data collection (e.g., AutoDrug at SSRL) and software suites like WinGX can refine partial occupancy fragments . For chlorine, employ high-resolution detectors (e.g., Dectris EIGER) to enhance signal-to-noise ratios.
Q. What experimental strategies address contradictory reactivity outcomes in halogenation reactions of dimethoxybenzoic acids?
- Methodological Answer : Reaction pathways may vary due to competing demethylation or decarboxylation. For example, 4-bromo-2,6-dimethoxybenzoic acid undergoes decarboxylation under thermal conditions, yielding bromophenol derivatives . To mitigate this:
- Optimize reaction temperature (e.g., <60°C).
- Use protecting groups (e.g., methyl esters) for the carboxylic acid.
- Monitor intermediates via TLC or in situ IR spectroscopy.
Q. How do halogen-carbonyl interactions influence binding affinity in protease inhibition studies?
- Methodological Answer : In HIV-1 protease studies, the chloro group in this compound may form halogen bonds with backbone carbonyls (e.g., Val56), enhancing binding. Compare binding modes with brominated analogs (e.g., Br6 in ) via molecular docking (AutoDock Vina) and MD simulations (GROMACS). Validate using isothermal titration calorimetry (ITC) to quantify ΔG and ΔH .
Q. What are the challenges in interpreting NMR data for halogenated dimethoxybenzoic acids?
Properties
IUPAC Name |
3-chloro-2,6-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZTVXIMOQUOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346440 | |
Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36335-47-4 | |
Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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